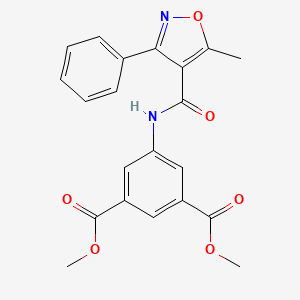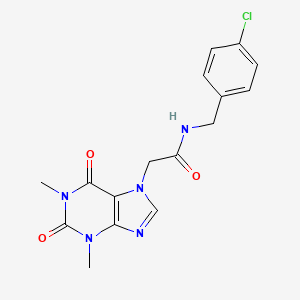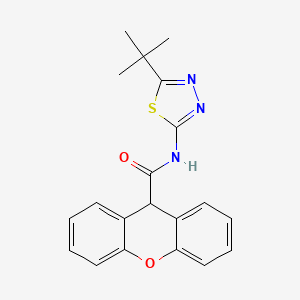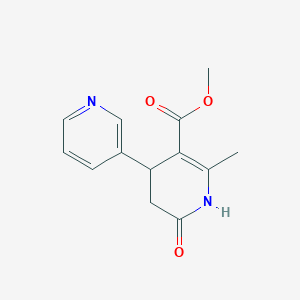
1,3-DIMETHYL 5-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE
Overview
Description
1,3-DIMETHYL 5-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound featuring a benzene ring substituted with dimethyl groups and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of β-hydroxy amides using reagents like DAST or Deoxo-Fluor.
Amidation Reaction: The oxazole derivative is then reacted with an appropriate amine to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid groups using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL 5-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The oxazole moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Imidazole Derivatives: These compounds also contain a nitrogen heterocycle and are used in various medicinal and industrial applications.
Uniqueness
1,3-DIMETHYL 5-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to the presence of both oxazole and benzene rings, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions in various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
dimethyl 5-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-17(18(23-29-12)13-7-5-4-6-8-13)19(24)22-16-10-14(20(25)27-2)9-15(11-16)21(26)28-3/h4-11H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVAUWTUKOXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3581113.png)
![N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3581121.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B3581124.png)


![2-(4-CHLOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B3581152.png)
![5-CHLORO-2-METHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B3581154.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3581160.png)

![5-CHLORO-2-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B3581170.png)
![2-(4-chlorophenoxy)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3581185.png)
![N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B3581186.png)
![N-[4-(AMINOSULFONYL)PHENETHYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B3581190.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3581200.png)
